molecular formula C23H18ClN3O3 B12169049 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12169049
M. Wt: 419.9 g/mol
InChI Key: NUEXOJKYXHVSIZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, a hydroxy-phenylethyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.

    Attachment of the Hydroxy-Phenylethyl Group: This step involves the reaction of the quinazoline intermediate with a hydroxy-phenylethyl halide under basic conditions to form the desired product.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of hydroxyl derivatives from the carbonyl group.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide
  • 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxamide
  • 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxamide

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O3/c24-17-7-4-8-18(12-17)27-14-26-20-11-16(9-10-19(20)23(27)30)22(29)25-13-21(28)15-5-2-1-3-6-15/h1-12,14,21,28H,13H2,(H,25,29)

InChI Key

NUEXOJKYXHVSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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